molecular formula C18H25ClN2O2 B11354805 4-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

4-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

Cat. No.: B11354805
M. Wt: 336.9 g/mol
InChI Key: FAJUWNNVAOEAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzamide structure, along with a morpholinyl and cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with cyclohexylmethylamine to form an intermediate.

    Introduction of the Morpholinyl Group: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholinyl group.

    Final Product Formation: The final step involves purification and isolation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl group.

    Reduction: Reduction reactions can occur at the benzamide moiety.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

  • 4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide
  • 2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide

Comparison:

  • Structural Differences: The presence of different substituents on the benzamide structure.
  • Reactivity: Variations in reactivity due to the different functional groups.
  • Applications: Each compound may have unique applications based on its specific chemical properties.

4-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H25ClN2O2

Molecular Weight

336.9 g/mol

IUPAC Name

4-chloro-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide

InChI

InChI=1S/C18H25ClN2O2/c19-16-6-4-15(5-7-16)17(22)20-14-18(8-2-1-3-9-18)21-10-12-23-13-11-21/h4-7H,1-3,8-14H2,(H,20,22)

InChI Key

FAJUWNNVAOEAPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.